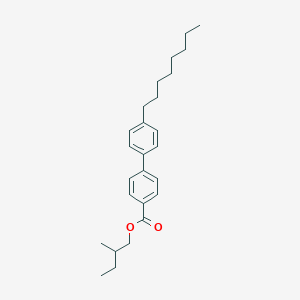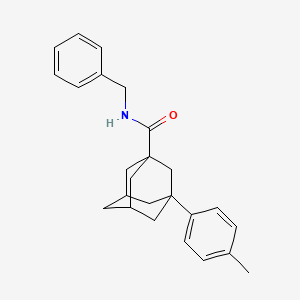
2-methylbutyl 4'-octyl-4-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbutyl 4'-octyl-4-biphenylcarboxylate, also known as MOBC, is a liquid crystal compound that has gained significant attention in the scientific community due to its unique properties. MOBC is a chiral molecule, meaning it has a non-superimposable mirror image. This property makes it an excellent candidate for use in liquid crystal displays (LCDs), as it allows for the creation of brighter and more vivid colors.
Mecanismo De Acción
2-methylbutyl 4'-octyl-4-biphenylcarboxylate works by aligning the liquid crystal molecules in a specific direction, allowing for the creation of a uniform and consistent display. This is achieved through the application of an electric field, which causes the liquid crystal molecules to rotate and align in a specific direction. The alignment of the liquid crystal molecules determines the orientation of the polarized light, which creates the image on the display.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate, as it is primarily used in the field of LCD technology. However, some studies have suggested that 2-methylbutyl 4'-octyl-4-biphenylcarboxylate may have potential applications in the development of new drugs and therapies due to its unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methylbutyl 4'-octyl-4-biphenylcarboxylate has several advantages for use in lab experiments, including its high purity and stability. However, its high cost and limited availability can be a limiting factor for some researchers.
Direcciones Futuras
As 2-methylbutyl 4'-octyl-4-biphenylcarboxylate continues to be studied for its potential applications in organic electronics and LCD technology, there are several future directions that researchers can explore. These include the development of new materials and processes for the synthesis of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate, as well as the investigation of its potential use in the development of new drugs and therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate.
Métodos De Síntesis
2-methylbutyl 4'-octyl-4-biphenylcarboxylate can be synthesized through a multistep process involving the reaction of biphenyl carboxylic acid with 2-methylbutanol and octyl alcohol. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 2-methylbutyl 4'-octyl-4-biphenylcarboxylate.
Aplicaciones Científicas De Investigación
2-methylbutyl 4'-octyl-4-biphenylcarboxylate has been extensively studied for its potential applications in LCD technology. Its chiral nature makes it an ideal candidate for use in the creation of liquid crystal displays with improved color quality and viewing angles. 2-methylbutyl 4'-octyl-4-biphenylcarboxylate has also been studied for its potential use in the development of new materials for organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
2-methylbutyl 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2/c1-4-6-7-8-9-10-11-22-12-14-23(15-13-22)24-16-18-25(19-17-24)26(27)28-20-21(3)5-2/h12-19,21H,4-11,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDQUWQCZLUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386060 |
Source


|
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
CAS RN |
94630-49-6 |
Source


|
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)

![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)
